molecular formula C17H21NO B1665822 Atomoxetine CAS No. 83015-26-3

Atomoxetine

Cat. No.: B1665822
CAS No.: 83015-26-3
M. Wt: 255.35 g/mol
InChI Key: VHGCDTVCOLNTBX-QGZVFWFLSA-N
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Description

Atomoxetine is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). It is marketed under the brand name Strattera. Unlike stimulant medications, this compound is a non-stimulant and is often chosen for patients who may not respond well to or cannot tolerate stimulant medications. This compound enhances executive functions such as self-motivation, sustained attention, inhibition, working memory, reaction time, and emotional self-regulation .

Mechanism of Action

Target of Action

Atomoxetine, also known by the brand name Strattera, is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . Its primary target is the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine (NE) in the brain . This compound also binds to the serotonin transporter (SERT) and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD .

Mode of Action

This compound inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of NE throughout the brain . This increases the concentration of NE in the synaptic cleft, enhancing noradrenergic transmission . This compound also inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex .

Biochemical Pathways

The inhibition of NET by this compound leads to increased levels of norepinephrine and dopamine within the prefrontal cortex . This is beneficial in the treatment of ADHD as dopamine activation in the subcortical nucleus accumbens and striatum is associated with many stimulant-associated side effects and an increase in abuse potential .

Pharmacokinetics

This compound is rapidly and completely absorbed after oral administration, with an absolute oral bioavailability ranging from 63 to 94% . It is primarily metabolized by the cytochrome P450 (CYP) 2D6 enzyme . The systemic plasma clearance of this compound is 0.35 and 0.03 L/h/kg in extensive and poor metabolisers, respectively . This compound reaches maximum plasma concentration within about 1–2 hours of administration . In extensive metabolisers, this compound has a plasma half-life of 5.2 hours, while in poor metabolisers, this compound has a plasma half-life of 21.6 hours .

Result of Action

This compound’s action on the norepinephrine and dopamine neurotransmitter systems in the brain helps improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . At high concentrations, this compound can cause cell death and an increase in cytosolic and mitochondrial reactive oxygen species, and alterations in mitochondrial mass, membrane potential and autophagy .

Action Environment

The pharmacokinetics of this compound can be influenced by various factors, including food, CYP2D6 and CYP2C19 phenotypes, and drug-drug interactions . Genetic polymorphisms of genes encoding pharmacological targets, such as NET/SLC6A2 and dopamine β hydroxylase (DBH), can also affect the treatment response . Environmental stressors and the nature and causes of ADHD can also influence the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Atomoxetine interacts with the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain . This interaction enhances the executive functions of self-motivation, sustained attention, inhibition, working memory, reaction time, and emotional self-regulation .

Cellular Effects

This compound has been shown to specifically increase norepinephrine and dopamine within the prefrontal cortex, but not in the nucleus accumbens or striatum . This is beneficial in the treatment of ADHD as dopamine activation in the subcortical nucleus accumbens and striatum is associated with many stimulant-associated side effects .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of the presynaptic norepinephrine transporter . This prevents the reuptake of norepinephrine throughout the brain and inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex .

Temporal Effects in Laboratory Settings

In a study involving young spontaneously hypertensive rats, an animal model of ADHD, this compound was administered for 21 consecutive days . The motor activity improved continuously in the group treated with this compound at a dose of 1 mg/Kg/day .

Dosage Effects in Animal Models

In the same study, the effects of this compound were observed to vary with different dosages . The motor activity improved more in the group treated with this compound at a dose of 1 mg/Kg/day than in the groups treated with this compound at a dose of 0.25 mg/Kg/day or 0.5 mg/Kg/day .

Metabolic Pathways

This compound is primarily metabolized in the liver via the cytochrome P450 2D6 enzyme pathway . This pathway converts this compound into its main active metabolite, 4-hydroxythis compound .

Transport and Distribution

This compound has high aqueous solubility and biological membrane permeability that facilitates its rapid and complete absorption after oral administration . The volume of distribution is 0.85 L/kg, indicating that this compound is distributed in total body water in both extensive and poor metabolisers .

Subcellular Localization

Given its mechanism of action, it is likely that this compound is localized at the presynaptic neuron where it interacts with the norepinephrine transporter .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atomoxetine was initially developed by Eli Lilly. The process involves several key steps:

    Chlorination: The hydroxyl derivative is chlorinated using thionyl chloride and dry hydrogen chloride in the presence of chloroform.

    Crystallization: The crude product is isolated and further crystallized in the presence of acetone to yield an intermediate.

    Arylation: The intermediate undergoes arylation to form this compound.

    Resolution: The non-racemic this compound is achieved by resolution with L-mandelic acid to form mandelate salt.

    Conversion: The mandelate salt is finally converted into this compound hydrochloride

Industrial Production Methods: The industrial production of this compound hydrochloride involves optimizing reaction conditions to improve yields and facilitate commercial synthesis. This includes controlling the formation of impurities and ensuring the purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur, although they are less common.

    Substitution: this compound can participate in substitution reactions, especially nucleophilic substitution.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, chloroform, acetone.

Major Products:

Scientific Research Applications

Atomoxetine has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying selective norepinephrine reuptake inhibition.

    Biology: Investigated for its effects on neurotransmitter regulation and brain function.

    Medicine: Primarily used in the treatment of ADHD. It is also being studied for potential use in treating other conditions such as cognitive disengagement syndrome and certain mood disorders.

    Industry: Utilized in the pharmaceutical industry for the development of ADHD medications .

Comparison with Similar Compounds

    Methylphenidate: A stimulant medication commonly used for ADHD.

    Dextroamphetamine: Another stimulant used for ADHD.

    Lisdexamfetamine: A prodrug of dextroamphetamine used for ADHD.

    Bupropion: An antidepressant that also has some norepinephrine reuptake inhibition properties.

Comparison:

    Atomoxetine vs. Methylphenidate: this compound is a non-stimulant, whereas methylphenidate is a stimulant. This compound has a lower potential for abuse and dependence compared to methylphenidate.

    This compound vs. Dextroamphetamine: Both are used for ADHD, but this compound is non-stimulant and has a different mechanism of action.

    This compound vs. Lisdexamfetamine: Lisdexamfetamine is a stimulant prodrug, while this compound is a non-stimulant. This compound is often chosen for patients who do not respond well to stimulants.

    This compound vs. Bupropion: Both have norepinephrine reuptake inhibition properties, but bupropion is primarily used as an antidepressant .

This compound stands out due to its non-stimulant nature and its specific action on norepinephrine reuptake, making it a unique option for treating ADHD.

Properties

IUPAC Name

(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCDTVCOLNTBX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044297
Record name Atomoxetine
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Molecular Weight

255.35 g/mol
Source PubChem
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Physical Description

Solid
Record name Atomoxetine
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Boiling Point

64-65 ºC at 0.760 mmHg
Record name Atomoxetine
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Solubility

White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/, 3.90e-03 g/L
Record name Atomoxetine
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Mechanism of Action

Atomoxetine is known to be a potent and selective inhibitor of the norepinephrine transporter (NET), which prevents cellular reuptake of norepinephrine throughout the brain, which is thought to improve the symptoms of ADHD. More recently, positron emission tomography (PET) imaging studies in rhesus monkeys have shown that atomoxetine also binds to the serotonin transporter (SERT), and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD., The selective norepinephrine (NE) transporter inhibitor atomoxetine (formerly called tomoxetine or LY139603) has been shown to alleviate symptoms in Attention Deficit/Hyperactivity Disorder (ADHD). We investigated the mechanism of action of atomoxetine in ADHD by evaluating the interaction of atomoxetine with monoamine transporters, the effects on extracellular levels of monoamines, and the expression of the neuronal activity marker Fos in brain regions. Atomoxetine inhibited binding of radioligands to clonal cell lines transfected with human NE, serotonin (5-HT) and dopamine (DA) transporters with dissociation constants (K(i)) values of 5, 77 and 1451 nM, respectively, demonstrating selectivity for NE transporters. In microdialysis studies, atomoxetine increased extracellular (EX) levels of NE in prefrontal cortex (PFC) 3-fold, but did not alter 5-HT(EX) levels. Atomoxetine also increased DA(EX) concentrations in PFC 3-fold, but did not alter DA(EX) in striatum or nucleus accumbens. In contrast, the psychostimulant methylphenidate, which is used in ADHD therapy, increased NE(EX) and DA(EX) equally in PFC, but also increased DA(EX) in the striatum and nucleus accumbens to the same level. The expression of the neuronal activity marker Fos was increased 3.7-fold in PFC by atomoxetine administration, but was not increased in the striatum or nucleus accumbens, consistent with the regional distribution of increased DA(EX). We hypothesize that the atomoxetine-induced increase of catecholamines in PFC, a region involved in attention and memory, mediates the therapeutic effects of atomoxetine in ADHD. In contrast to methylphenidate, atomoxetine did not increase DA in striatum or nucleus accumbens, suggesting it would not have motoric or drug abuse liabilities.
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CAS No.

83015-26-3, 82248-59-7
Record name Atomoxetine
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Record name Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, (γR)
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Melting Point

161-165 ºC
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Synthesis routes and methods

Procedure details

reacting an alkoxide of N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene in 1,3-dimethyl-2-imidazolidinone to give N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine;
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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